3-(2-bromophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c20-16-5-2-1-4-15(16)8-10-19(23)22-13-14-7-9-17(21-12-14)18-6-3-11-24-18/h1-7,9,11-12H,8,10,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTMOWXBUUWFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-bromophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the realms of antiviral, antibacterial, and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of the compound is characterized by a bromophenyl group, a furan moiety, and a pyridine ring, which are known to influence its biological properties. The synthesis typically involves multi-step organic reactions, including amide bond formation and substitution reactions that introduce the bromine and furan groups.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antiviral Activity
Studies have demonstrated that compounds with similar structures exhibit noteworthy antiviral properties. For instance, derivatives with bromophenyl groups have shown significant inhibition against Zika virus protease (ZVpro), with IC50 values indicating potent activity. The introduction of bulky groups enhances hydrophobic interactions, which are favorable for antiviral efficacy .
Antibacterial Activity
The antibacterial properties of the compound were assessed against various bacterial strains. Preliminary findings suggest that it exhibits moderate to strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, particularly bromine, has been linked to increased antibacterial potency .
Anticancer Activity
Emerging research suggests that compounds containing furan and pyridine rings may possess anticancer properties. These activities are often attributed to their ability to interact with cellular targets involved in cancer progression. For instance, structural analogs have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways .
Case Studies and Experimental Findings
Several studies have specifically evaluated the biological activities of related compounds:
- Antiviral Studies : A series of pyrazine derivatives were tested for their inhibitory effects on ZVpro, revealing that modifications at specific positions significantly enhanced their activity. For example, compounds with larger substituents showed IC50 values as low as 0.52 μM .
- Antibacterial Evaluations : In vitro tests indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against common pathogens such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups was found to enhance antibacterial activity significantly .
- Anticancer Assessments : Research on similar furan-pyridine hybrids revealed their ability to inhibit tumor growth in xenograft models, suggesting potential for therapeutic applications in oncology .
Data Tables
Comparison with Similar Compounds
Structural Analogues with Bromophenyl and Propanamide Moieties
3-(2-Bromophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]propanamide (CAS 1625199-65-6)
- Key Differences : Replaces the pyridinylmethyl-furan group with a dimethylfuran-methyl moiety.
- The bromophenyl group remains conserved, suggesting similar lipophilicity .
2-(3-Benzoylphenyl)-N-(2-bromophenyl)propanamide
- Key Differences : Substitutes the pyridine-furan group with a benzoylphenyl ring.
- ~400 g/mol for the target compound). This could impact solubility and bioavailability .
3-(2-Bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide (CAS 1448070-81-2)
- Key Differences : Incorporates a methyl-oxopiperidinylphenyl group instead of pyridine-furan.
- Implications : The oxopiperidine ring may enhance solubility via hydrogen bonding, while the methyl group could improve metabolic stability .
TRPV1-Targeting Propanamide Derivatives
Several compounds in the evidence share the propanamide backbone and target TRPV1 receptors, though with divergent substituents:
N-((2-(Hexyloxy)-4-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (Compound 42)
- Key Features : Hexyloxy and trifluoromethyl groups on pyridine; fluoro-methylsulfonamido on phenyl.
- Comparison : The trifluoromethyl group enhances electronegativity and binding affinity, while the hexyloxy chain may improve membrane permeability. The target compound’s bromophenyl and furan groups lack these polarizable substituents, possibly reducing TRPV1 potency .
N-((2-Isopentyloxy-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (Compound 23)
- Key Features : Isopentyloxy and trifluoromethyl on pyridine; fluoro-methylsulfonamido on phenyl.
- Comparison : The isopentyloxy group increases hydrophobicity, favoring blood-brain barrier penetration. The target compound’s furan-pyridine system may instead localize interactions to peripheral tissues .
Pyridine- and Furan-Modified Analogues
3-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-ylmethyl)propanamide (CAS 1286732-15-7)
- Key Differences : Replaces the pyridine ring with a pyridazinyl-oxo system.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-bromophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via amide coupling between 3-(2-bromophenyl)propanoic acid and (6-(furan-2-yl)pyridin-3-yl)methanamine. Key steps include:
- Activation of the carboxylic acid using EDCI/HOBt or DCC in anhydrous DMF/DCM.
- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).
- Optimization of reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 amine to acid) to improve yields (typical yields: 50–70%) .
Q. How can spectroscopic techniques be used to confirm the structural integrity of this compound?
- NMR Analysis :
- Aromatic regions ( 6.5–8.5 ppm) should display peaks corresponding to the bromophenyl, furan, and pyridine moieties.
- The methylene group (-CH- adjacent to the amide) appears as a triplet near δ 3.3–3.7 ppm.
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for propanamide derivatives targeting TRPV1 or related receptors?
- Key Findings :
- Substituents on the phenyl ring (e.g., bromine at the 2-position) enhance steric bulk, potentially improving receptor binding affinity .
- Pyridine-furan hybrids (as in the target compound) show improved metabolic stability compared to purely aliphatic analogs .
- TRPV1 antagonism is sensitive to the electronic nature of substituents; electron-withdrawing groups (e.g., Br) may enhance potency by stabilizing ligand-receptor interactions .
Q. How can contradictory data on biological activity be resolved in studies of this compound?
- Case Example : If one study reports TRPV1 IC = 10 nM while another finds no activity:
- Assay Variability : Validate protocols (e.g., buffer pH, agonist concentration). Use standardized assays like FLIPR® Calcium 5.
- Compound Purity : Ensure >95% purity via HPLC (C18 column, 0.1% TFA in HO/MeCN). Impurities (e.g., unreacted amine) may interfere .
- Cellular Context : Test in multiple cell lines (e.g., primary neurons vs. HEK293) to rule out cell-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
